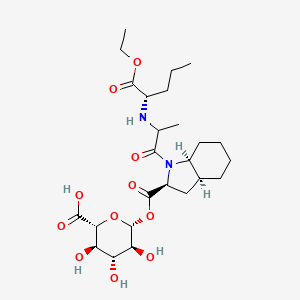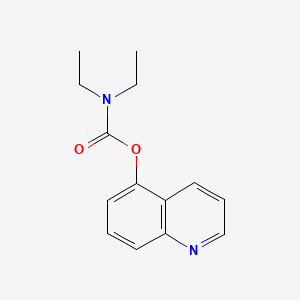
Anhydro-ouabain
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydro-ouabain is a cardiotonic steroid with notable anti-inflammatory and neuroprotective properties. It is a derivative of ouabain, a compound traditionally used as an arrow poison in eastern Africa. Ouabain itself is a cardiac glycoside that inhibits the Na+/K±ATPase enzyme, leading to increased intracellular sodium and calcium concentrations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anhydro-ouabain involves modifications at specific positions of the ouabain molecule. For instance, modifications at the glycone (C3) and lactone (C17) domains have been explored to create ouabain derivatives with selective inhibitory properties . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired structural changes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as extraction, purification, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Anhydro-ouabain undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired modification but typically involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced or altered biological properties. These derivatives can be used for further research or therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anhydro-ouabain has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of cardiac glycosides.
Biology: Investigated for its effects on cellular processes, including ion transport and signal transduction.
Medicine: Explored for its potential therapeutic effects in treating heart conditions, neurodegenerative diseases, and inflammatory disorders
Industry: Utilized in the development of new drugs and therapeutic agents due to its unique properties.
Wirkmechanismus
Anhydro-ouabain exerts its effects by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular sodium and calcium concentrations. This inhibition affects various cellular processes, including the activation of contractile proteins such as actin and myosin . Additionally, this compound has been shown to modulate signaling pathways, including the MAPK and ERK pathways, which are involved in cell survival and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Anhydro-ouabain is part of the cardenolide family of compounds, which also includes ouabain, digitoxin, and digoxin. These compounds share a similar mechanism of action but differ in their potency, selectivity, and therapeutic applications . For example:
Ouabain: Used to treat heart failure and arrhythmias.
Digitoxin: Known for its long half-life and used in chronic heart conditions.
Digoxin: Commonly used for its rapid onset of action in acute heart failure.
This compound is unique due to its specific modifications, which enhance its neuroprotective and anti-inflammatory properties, making it a valuable compound for neurological research .
Eigenschaften
Molekularformel |
C29H42O11 |
|---|---|
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
3-[(1R,3R,4R,7S,8R,11S,13S,15S,16R,17S)-7,11-dihydroxy-16-(hydroxymethyl)-3-methyl-13-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-18-oxapentacyclo[13.2.1.03,7.08,17.011,16]octadecan-4-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O11/c1-13-22(32)23(33)24(34)25(38-13)39-15-8-19-28(12-30)21-17(3-5-27(28,35)9-15)29(36)6-4-16(14-7-20(31)37-11-14)26(29,2)10-18(21)40-19/h7,13,15-19,21-25,30,32-36H,3-6,8-12H2,1-2H3/t13-,15-,16+,17+,18+,19-,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1 |
InChI-Schlüssel |
ZFXNRSKHYZDQAF-HQNKIFNQSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]3[C@@]4([C@@H]5[C@@H](CC[C@@]4(C2)O)[C@]6(CC[C@@H]([C@]6(C[C@H]5O3)C)C7=CC(=O)OC7)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC3C4(C5C(CCC4(C2)O)C6(CCC(C6(CC5O3)C)C7=CC(=O)OC7)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


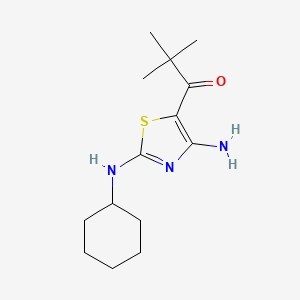
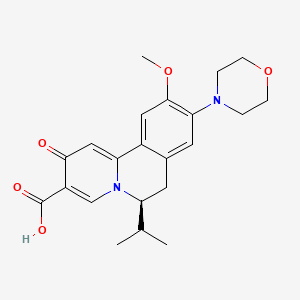
![N-[(1R)-1-(3-fluorophenyl)ethyl]-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine](/img/structure/B12374074.png)
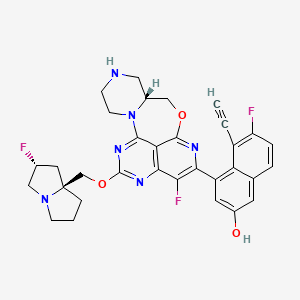
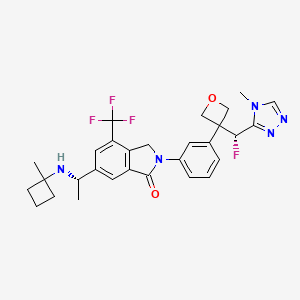
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
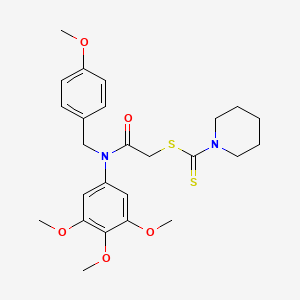

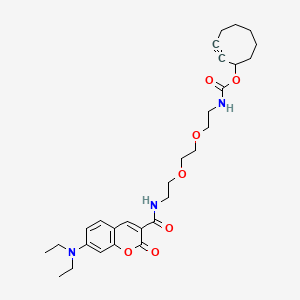
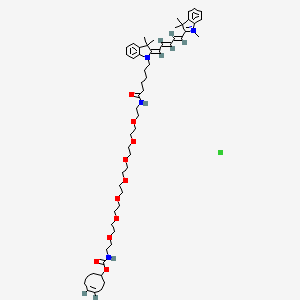
![zinc;(2S,3S,4S,5R,6S)-6-[3-[[4-[2-[2-[2-[[(17S,18S)-18-[3-[[1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]triazol-4-yl]methylamino]-3-oxopropyl]-12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carbonyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]-4-[[2-[2-[4-[4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyethoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12374131.png)
![5-[5-[1-(4,4-dimethylpentyl)-5-naphthalen-2-ylimidazol-2-yl]-2-iodoimidazol-1-yl]-N-methylpentan-1-amine](/img/structure/B12374133.png)
